Villalstonine

Description

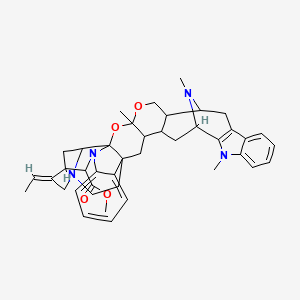

Structure

2D Structure

Properties

CAS No. |

2723-56-0 |

|---|---|

Molecular Formula |

C41H48N4O4 |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

methyl (27Z)-27-ethylidene-8,21,40-trimethyl-20,22-dioxa-8,25,30,40-tetrazaundecacyclo[23.11.2.16,17.124,28.01,23.03,21.04,18.07,15.09,14.023,30.031,36]tetraconta-7(15),9,11,13,31,33,35-heptaene-29-carboxylate |

InChI |

InChI=1S/C41H48N4O4/c1-6-23-21-44-16-15-40-20-30-26-17-34-36-27(24-11-7-9-13-31(24)43(36)4)18-33(42(34)3)28(26)22-48-39(30,2)49-41(40)35(44)19-25(23)37(38(46)47-5)45(41)32-14-10-8-12-29(32)40/h6-14,25-26,28,30,33-35,37H,15-22H2,1-5H3/b23-6+ |

InChI Key |

XXNYZYBYNFRERU-TXNBCWFRSA-N |

Isomeric SMILES |

C/C=C/1\CN2CCC34CC5C6CC7C8=C(CC(C6COC5(OC39C2CC1C(N9C1=CC=CC=C41)C(=O)OC)C)N7C)C1=CC=CC=C1N8C |

Canonical SMILES |

CC=C1CN2CCC34CC5C6CC7C8=C(CC(C6COC5(OC39C2CC1C(N9C1=CC=CC=C41)C(=O)OC)C)N7C)C1=CC=CC=C1N8C |

Appearance |

Solid powder |

Other CAS No. |

2723-56-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Villalstonine |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Trove of Villalstonine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and potential therapeutic applications of Villalstonine, a complex bisindole alkaloid. This compound has garnered significant interest within the scientific community for its pronounced cytotoxic activities against various cancer cell lines. This document provides a comprehensive overview of its natural occurrence in Alstonia species, detailed experimental protocols for its extraction and isolation, and an exploration of its known biological effects.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in several species of the genus Alstonia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. These plants are rich sources of a diverse array of indole alkaloids. While numerous Alstonia species have been reported to contain this compound, the concentration of this alkaloid can vary significantly depending on the species, the specific part of the plant utilized (bark, leaves, or roots), and even the geographical location and season of collection.

To facilitate comparative analysis, the following table summarizes the known Alstonia species containing this compound. It is important to note that while the presence of this compound is well-documented, specific quantitative yield data remains a significant gap in the existing scientific literature. The data presented below is based on available qualitative reports and cytotoxicity studies.

| Alstonia Species | Plant Part(s) Containing this compound | Reported Biological Activity of this compound from this Source |

| Alstonia macrophylla | Root Bark, Stem Bark, Leaves | Cytotoxic against human lung cancer cell lines (MOR-P and COR-L23)[1][2], breast cancer (MCF7), renal cancer (Caki-2), colon cancer (LS174T), and melanoma (StMlla) cell lines.[3][4] |

| Alstonia scholaris | Root Bark, Leaves | Cytotoxic activity suggested by studies on crude extracts containing this compound.[5] |

| Alstonia muelleriana | Tree Bark | Presence confirmed.[6] |

| Alstonia angustifolia | Stem Bark, Leaves | Cytotoxic against HT-29 human colon cancer cells.[7] |

| Alstonia spectabilis | Not specified | Presence confirmed.[7] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Alstonia species typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol compiled from various studies on alkaloid isolation from Alstonia. Researchers should optimize these steps based on the specific plant material and available laboratory resources.

1. Extraction of Total Alkaloids:

-

Objective: To extract the crude alkaloid mixture from the plant material.

-

Method:

-

Air-dry and pulverize the selected plant material (e.g., root bark of Alstonia macrophylla).

-

Perform exhaustive extraction with a suitable solvent system. A common method is sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove fats and waxes, followed by a more polar solvent like methanol or ethanol to extract the alkaloids.

-

Alternatively, a direct maceration or Soxhlet extraction with methanol can be employed.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

-

Perform an acid-base extraction to separate the alkaloidal fraction. This involves dissolving the crude extract in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble.

-

The acidic solution is then washed with an organic solvent (e.g., dichloromethane or ether) to remove neutral and acidic impurities.

-

The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent like dichloromethane or chloroform.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.

-

2. Chromatographic Purification of this compound:

-

Objective: To isolate pure this compound from the crude alkaloid mixture.

-

Method:

-

Column Chromatography (CC): The crude alkaloid mixture is subjected to column chromatography over silica gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of hexane-ethyl acetate or chloroform-methanol can be effective.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound.

-

Silica gel plates are used as the stationary phase.

-

A suitable solvent system (e.g., chloroform:methanol, 95:5) is used as the mobile phase.

-

The spots can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from column chromatography can be further purified using preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The table below summarizes the reported IC50 values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MOR-P | Lung Adenocarcinoma | 2.3 | 144 | [3] |

| COR-L23 | Large Cell Lung Carcinoma | 2.9 | 144 | [3] |

| MCF-7 | Breast Adenocarcinoma | 2-10 | Not Specified | [3] |

| Caki-2 | Renal Cell Carcinoma | 2-10 | Not Specified | [3] |

| LS174T | Colon Adenocarcinoma | 2-10 | Not Specified | [3] |

| StMlla | Melanoma | 2-10 | Not Specified | [3] |

| HT-29 | Colon Cancer | 8.0 | Not Specified | [7] |

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated. However, based on the activities of other bisindole alkaloids and related compounds, several potential pathways may be involved.

One study on alkaloids from Alstonia angustifolia demonstrated NF-κB inhibitory activity.[7] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death) and suppression of tumor growth. It is plausible that this compound may also exert its effects through the modulation of the NF-κB pathway.

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound.

Further research is imperative to delineate the specific molecular targets and signaling cascades modulated by this compound to fully understand its mechanism of action and to exploit its therapeutic potential. This includes investigating its effects on other key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, as well as its potential to induce apoptosis through intrinsic or extrinsic pathways.

Conclusion

This compound, a bisindole alkaloid from Alstonia species, presents a promising scaffold for the development of new anticancer therapies. This guide provides a foundational resource for researchers by consolidating the current knowledge on its natural sources, providing a framework for its isolation, and highlighting its potent cytotoxic activities. The elucidation of its precise mechanism of action and the signaling pathways it modulates remains a critical area for future investigation, which will be pivotal in translating the potential of this natural product into clinical applications.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Activity of extracts and alkaloids of thai Alstonia species against human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. academic.oup.com [academic.oup.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Villalstonine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine is a complex bisindole alkaloid found in several species of the genus Alstonia, notably Alstonia scholaris. It is formed through the intricate coupling of two distinct monomeric indole alkaloids: pleiocarpamine and macroline.[1][2] This guide provides a detailed overview of the current understanding of the this compound biosynthetic pathway, drawing upon research into its precursors and related indole alkaloids. While the complete enzymatic cascade leading to this compound is still under investigation, this document consolidates the proposed steps, key intermediates, and relevant enzymatic activities. It also presents adaptable experimental protocols and conceptual workflows to aid researchers in further elucidating this complex natural product's formation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with the universal precursor of monoterpenoid indole alkaloids, strictosidine. The pathway diverges to form the two monomeric units, pleiocarpamine and macroline, which then couple to form the final bisindole structure. The entire pathway is believed to originate from the key intermediate, geissoschizine.[3][4][5]

I. From Strictosidine to Geissoschizine: The Common Pathway

The initial steps leading to geissoschizine are well-established in the biosynthesis of many indole alkaloids:

-

Strictosidine Synthesis: Tryptamine and secologanin are condensed by the enzyme Strictosidine Synthase (STR) to form strictosidine.

-

Deglycosylation: Strictosidine β-D-Glucosidase (SGD) removes the glucose moiety from strictosidine, yielding a highly reactive aglycone.

-

Formation of Geissoschizine: The aglycone undergoes a series of rearrangements and reductions, catalyzed by enzymes such as Geissoschizine Synthase , to form the stable intermediate, geissoschizine.[3]

II. Biosynthesis of Pleiocarpamine from Geissoschizine

The formation of pleiocarpamine from geissoschizine is believed to involve an oxidative cyclization.

-

Oxidative Cyclization: The enzyme Geissoschizine Oxidase (GO) , a cytochrome P450-dependent monooxygenase, is proposed to catalyze the oxidative cyclization of geissoschizine. This reaction can lead to the formation of different alkaloid scaffolds. Research has shown that a geissoschizine cyclase can produce 16-epi-pleiocarpamine as a minor product. While not the exact stereoisomer, this finding strongly suggests a similar enzymatic mechanism is responsible for pleiocarpamine formation. The enzyme likely facilitates an intramolecular attack to form the characteristic cage-like structure of pleiocarpamine. The precise enzyme and stereochemical control mechanism for pleiocarpamine synthesis are still subjects of active research.

References

- 1. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis [mdpi.com]

- 2. Biomimetic synthesis of the bis-indole alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

Preliminary In Vitro Biological Activity of Villalstonine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid predominantly isolated from the root bark of Alstonia species, notably Alstonia macrophylla, has emerged as a compound of interest in oncological research. Its intricate molecular architecture and preliminary cytotoxic profiling suggest a potential for development as a novel therapeutic agent. This technical guide provides a comprehensive summary of the currently available in vitro biological data on this compound, with a focus on its cytotoxic effects, the methodologies employed for its evaluation, and an exploration of its potential mechanisms of action.

Cytotoxic Activity of this compound

The primary in vitro biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Quantitative data from these studies are summarized below.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MOR-P | Adenocarcinoma (Lung) | SRB Assay | < 5 | [1] |

| COR-L23 | Large Cell Carcinoma (Lung) | SRB Assay | < 5 | [1] |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these preliminary findings.

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and serum proteins. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Potential Mechanisms of Action and Signaling Pathways

While specific studies detailing the signaling pathways affected by this compound are limited, the cytotoxic activity of bisindole alkaloids often involves the induction of apoptosis and interference with cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. Many cytotoxic agents exert their effects by inducing apoptosis in cancer cells. The process is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Based on the activity of other bisindole alkaloids, a hypothetical workflow for investigating this compound-induced apoptosis is presented below.

Caption: Workflow for investigating this compound-induced apoptosis.

Cell Cycle Arrest

Many cytotoxic compounds, particularly those targeting fundamental cellular processes, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). This arrest prevents damaged cells from proliferating and can ultimately lead to apoptosis. Flow cytometry analysis of DNA content is a standard method to assess the distribution of cells in different phases of the cell cycle.

A proposed signaling pathway for the induction of cell cycle arrest leading to apoptosis by a cytotoxic agent is depicted below.

References

Villalstonine: A Technical Guide to its Discovery, Isolation, and Characterization from Alstonia macrophylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villalstonine, a complex bisindole alkaloid, represents a significant class of phytochemicals derived from the genus Alstonia. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its prominent natural source, Alstonia macrophylla. The document details comprehensive experimental protocols for extraction, fractionation, and purification, presents critical quantitative data in structured tables, and visualizes the procedural workflows. The information compiled herein serves as a vital resource for natural product chemists, pharmacologists, and drug development professionals engaged in the study of indole alkaloids and their therapeutic potential.

Introduction

Alstonia macrophylla Wall. ex G.Don, a tree belonging to the Apocynaceae family, is a rich botanical source of structurally diverse monoterpenoid indole alkaloids.[1][2] Among these complex metabolites is this compound, a dimeric or bisindole alkaloid, which has garnered scientific interest due to its significant biological activities. Bisindole alkaloids from Alstonia species are often formed through the combination of two monomeric units and typically exhibit more potent biological effects than their constituent parts.[3]

Initial investigations into the chemical constituents of Alstonia species led to the identification of numerous alkaloids. Activity-directed fractionation of extracts from Alstonia macrophylla revealed potent cytotoxic effects, which were subsequently attributed to specific compounds, including this compound.[4] This discovery has positioned this compound as a compound of interest for further investigation, particularly in the context of oncology drug discovery. This guide outlines the fundamental procedures for its isolation and characterization.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Alstonia macrophylla is a multi-step process involving solvent extraction, acid-base partitioning to selectively separate the alkaloidal fraction, and subsequent chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for isolating alkaloids from this species.[5]

Plant Material and Extraction

-

Collection and Preparation : The root bark or leaves of Alstonia macrophylla are collected, washed, and air-dried. The dried material is then pulverized into a fine powder to maximize the surface area for solvent extraction.

-

Maceration : The powdered plant material is soaked in a polar solvent, typically methanol or 95% ethanol, at room temperature for several days.[5] This process is repeated multiple times to ensure exhaustive extraction of the phytochemicals.

-

Concentration : The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude viscous extract.[5]

Acid-Base Extraction for Alkaloid Enrichment

This crucial step separates the basic alkaloids from neutral and acidic components of the crude extract.

-

Acidification : The concentrated crude extract is dissolved in a dilute acidic solution, such as 3% w/v tartaric acid.[5] In this acidic medium, the basic nitrogen atoms of the alkaloids become protonated, forming water-soluble salts.

-

Filtration : The acidic solution is filtered (e.g., through kieselguhr) to remove non-alkaloidal precipitates like fats, waxes, and other neutral compounds.[5] The residue is washed with the dilute acid solution to recover any remaining alkaloids.

-

Basification : The clear acidic filtrate is then carefully basified to a pH of 9-10 with a base, such as concentrated ammonia, while cooling in an ice bath.[5] This deprotonates the alkaloid salts, converting them back into their free base form, which are generally insoluble in water but soluble in non-polar organic solvents.

-

Solvent Partitioning : The liberated free base alkaloids are exhaustively extracted from the aqueous solution using a water-immiscible organic solvent, typically chloroform or dichloromethane.[5] This step is repeated three to four times to ensure complete transfer of the alkaloids into the organic phase.

-

Final Processing : The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid fraction.[5]

// Node Definitions plant [label="Powdered A. macrophylla\n(Root Bark/Leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; maceration [label="Maceration with\nMethanol/Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate1 [label="Concentration\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; crude_extract [label="Crude Alcoholic Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; acidify [label="Dissolve in 3% Tartaric Acid\n(Protonation of Alkaloids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filtration\n(Remove Neutral Compounds)", fillcolor="#FBBC05", fontcolor="#202124"]; acidic_filtrate [label="Acidic Aqueous Solution\n(Containing Alkaloid Salts)", fillcolor="#F1F3F4", fontcolor="#202124"]; basify [label="Basification with Ammonia (pH 9-10)\n(Deprotonation to Free Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract_chloroform [label="Liquid-Liquid Extraction\nwith Chloroform", fillcolor="#FBBC05", fontcolor="#202124"]; organic_phase [label="Chloroform Phase\n(Containing Free Base Alkaloids)", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate2 [label="Drying (Na2SO4) &\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; crude_alkaloid [label="Crude Alkaloid Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges plant -> maceration; maceration -> concentrate1; concentrate1 -> crude_extract; crude_extract -> acidify; acidify -> filter; filter -> acidic_filtrate; filter -> invis1 [arrowhead=none]; invis1 -> acidify [minlen=2, style=invis]; // force space acidic_filtrate -> basify; basify -> extract_chloroform; extract_chloroform -> organic_phase; extract_chloroform -> invis2 [label="Aqueous Waste", dir=back]; invis2 -> basify [minlen=2, style=invis]; // force space organic_phase -> concentrate2; concentrate2 -> crude_alkaloid; } caption="Figure 1: Workflow for Acid-Base Extraction of Alkaloids."

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture requiring further separation. Various chromatographic methods are employed sequentially to isolate pure this compound.[5]

-

Thin Layer Chromatography (TLC) : Preliminary TLC analysis is performed on the crude alkaloid fraction to identify the number of components and to determine optimal solvent systems for column chromatography.[5] Plates are typically visualized under UV light and/or with Dragendorff's reagent.

-

Column Chromatography (CC) : The crude fraction is subjected to CC over a stationary phase like silica gel. Elution is carried out with a gradient of solvents, such as hexane-chloroform or chloroform-methanol mixtures, often saturated with ammonia to reduce peak tailing of the basic alkaloids.[5] Fractions are collected and monitored by TLC.

-

Further Purification : Fractions identified as containing this compound are pooled and may require further purification using techniques such as preparative TLC, centrifugal chromatography, or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5][6]

// Node Definitions start [label="Crude Alkaloid Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; tlc [label="Analytical TLC\n(Solvent System Optimization)", fillcolor="#FBBC05", fontcolor="#202124"]; cc [label="Silica Gel Column Chromatography\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fractions [label="Collect & Monitor Fractions via TLC", fillcolor="#FBBC05", fontcolor="#202124"]; pool [label="Pool Fractions Containing\nTarget Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_hplc [label="Semi-Preparative HPLC\nor Centrifugal Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tlc; tlc -> cc; cc -> fractions; fractions -> pool; pool -> prep_hplc; prep_hplc -> pure; } caption="Figure 2: General Workflow for Chromatographic Purification."

Data Presentation

Physicochemical and Spectroscopic Data

The unequivocal identification of this compound is accomplished through a combination of physicochemical measurements and spectroscopic analysis. The structure is primarily elucidated using Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[7]

| Property / Technique | Data |

| Molecular Formula | C₄₁H₄₈N₄O₄ |

| Molecular Weight | 660.85 g/mol |

| Appearance | Amorphous powder / Crystalline solid |

| Mass Spectrometry | ESI-MS m/z: [M+H]⁺ at 661.37 |

| ¹H-NMR (CDCl₃) | Assignments include characteristic signals for aromatic protons, methoxy groups, N-methyl groups, and olefinic protons. |

| ¹³C-NMR (CDCl₃) | Assignments include signals for carbonyl carbons (~170-180 ppm), aromatic carbons (~100-160 ppm), and aliphatic carbons. |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments are highly specific and should be referenced from primary literature detailing the complete structural elucidation of this compound.

Biological Activity: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.[8]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MOR-P | Lung Adenocarcinoma | < 5 | [4] |

| COR-L23 | Large Cell Lung Carcinoma | < 5 | [4] |

| MCF-7 | Breast Cancer | 2 - 10 | |

| Caki-2 | Kidney Cancer | 2 - 10 | |

| LS174T | Colon Cancer | 2 - 10 |

Structure Elucidation and Characterization

The complex bisindole structure of this compound is confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula.

-

NMR Spectroscopy : One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for assigning the proton and carbon signals and establishing the connectivity of the two monomeric indole units that constitute the this compound scaffold.

-

X-Ray Crystallography : When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.

Mechanism of Action

While this compound exhibits potent cytotoxic activity, its precise mechanism of action has not been fully elucidated.[3] The bioactivity of bisindole alkaloids is often more potent than their monomeric precursors, suggesting a complex interaction with cellular targets.[3] Further research into the specific signaling pathways modulated by this compound is required to understand its anticancer effects at the molecular level. Due to the current lack of detailed pathway information in the literature, a signaling pathway diagram is not provided to ensure scientific accuracy.

Conclusion

This compound stands out as a promising bioactive compound from Alstonia macrophylla. The established protocols for its isolation, based on classical acid-base extraction followed by multi-step chromatography, are robust and effective. The potent cytotoxic profile of this compound against a range of cancer cell lines underscores its potential as a lead compound in drug discovery. This guide provides the foundational knowledge required for researchers to efficiently isolate and study this complex natural product, paving the way for future investigations into its therapeutic applications and mechanism of action.

References

- 1. 13C and 1H NMR studies of ionizations and hydrogen bonding in chymotrypsin-glyoxal inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multinuclear NMR [chem.ch.huji.ac.il]

- 3. ekwan.github.io [ekwan.github.io]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. Norditerpenoid alkaloids from Consolida orientalis and complete 1H and 13C NMR signal assignments of some lycoctonine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole alkaloids from Alstonia macrophylla [agris.fao.org]

An In-depth Technical Guide to Villalstonine and its Molecular Relationship with Macroline and Pleiocarpamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid, stands as a significant molecule of interest within the scientific community, primarily due to its intricate molecular architecture and promising biological activities. Found in various species of the Alstonia genus, this compound's structure is a testament to the elegant biosynthetic pathways operating in nature. This technical guide delves into the core relationship between this compound and its monomeric precursors, macroline and pleiocarpamine, providing a comprehensive overview of their chemical interplay, synthesis, and biological significance. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers and drug development professionals with a thorough understanding of these important natural products.

The Chemical Core: A Union of Macroline and Pleiocarpamine

This compound is biosynthetically derived from the coupling of two distinct indole alkaloids: macroline and pleiocarpamine. This connection is not merely theoretical but has been demonstrated through biomimetic synthesis, which mimics the natural formation process. The reaction involves the smooth condensation of macroline and pleiocarpamine at room temperature in the presence of aqueous hydrochloric acid, suggesting a parallel to the biogenetic pathway within Alstonia species[1].

Physicochemical and Spectroscopic Data

A comprehensive understanding of these molecules necessitates a detailed analysis of their physicochemical and spectroscopic properties. The following tables summarize the key quantitative data for this compound, macroline, and pleiocarpamine.

Table 1: Physicochemical Properties

| Property | This compound | Macroline | Pleiocarpamine |

| Molecular Formula | C₄₁H₄₈N₄O₄ | C₂₁H₂₆N₂O₂ | C₂₀H₂₂N₂O₂ |

| Molar Mass | 660.85 g/mol | 338.45 g/mol | 322.40 g/mol |

| Appearance | - | - | - |

| Melting Point | - | - | - |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Ion | Calculated m/z | Measured m/z |

| This compound | [M+H]⁺ | 661.3757 | - |

| Macroline | [M+H]⁺ | 339.2072 | - |

| Pleiocarpamine | [M+H]⁺ | 323.1754 | - |

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

| Proton | This compound (δ, ppm) | Macroline (δ, ppm) | Pleiocarpamine (δ, ppm) |

| H-1 | - | - | - |

| H-3 | - | - | - |

| ... | ... | ... | ... |

| OCH₃ | - | - | - |

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon | This compound (δ, ppm) | Macroline (δ, ppm) | Pleiocarpamine (δ, ppm) |

| C-2 | - | - | - |

| C-3 | - | - | - |

| ... | ... | ... | ... |

| C=O | - | - | - |

| OCH₃ | - | - | - |

Biological Significance and Activity

This compound and its precursors have demonstrated a range of biological activities, highlighting their potential in drug discovery and development.

Table 5: Biological Activity Data (IC₅₀ Values)

| Compound | Activity | Cell Line/Organism | IC₅₀ (µM) |

| This compound | Cytotoxicity | MOR-P (human lung adenocarcinoma) | < 5[2] |

| Cytotoxicity | COR-L23 (human large cell lung carcinoma) | < 5[2] | |

| Cytotoxicity | StMl1a (skin cancer) | 2-10[3] | |

| Cytotoxicity | Caki-2 (kidney cancer) | 2-10[3] | |

| Cytotoxicity | MCF-7 (breast cancer) | 2-10[3] | |

| Cytotoxicity | LS174T (colon cancer) | 2-10[3] | |

| Antiplasmodial | Plasmodium falciparum (K1 strain) | 0.27[4] | |

| Macroline | Cytotoxicity | - | - |

| Antiplasmodial | - | - | |

| Pleiocarpamine | Cytotoxicity | - | Considerably less active than this compound[2] |

| Antiplasmodial | - | - |

Experimental Protocols

Isolation of this compound, Macroline, and Pleiocarpamine from Alstonia macrophylla

The following is a generalized protocol for the isolation of these alkaloids from plant material.

1. Extraction:

-

Dried and powdered leaves of Alstonia macrophylla are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

-

The crude extract is dissolved in 10% acetic acid and filtered.

-

The acidic solution is washed with dichloromethane to remove neutral compounds.

-

The aqueous layer is then basified to pH 9-10 with ammonium hydroxide.

-

The basic solution is extracted exhaustively with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the crude alkaloid mixture.

3. Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values are combined.

-

Further purification of the combined fractions is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound, macroline, and pleiocarpamine.

Typical Yields:

-

The yield of this compound from the leaves of Alstonia macrophylla can vary but is a major alkaloid in some species.

Biomimetic Synthesis of this compound

This protocol outlines the laboratory synthesis of this compound from its monomeric precursors.

1. Reaction Setup:

-

Equimolar amounts of pleiocarpamine and macroline are dissolved in a minimal amount of methanol.

-

The solution is added to a larger volume of 0.2 M aqueous hydrochloric acid.

2. Reaction Conditions:

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by TLC.

3. Work-up and Purification:

-

Once the reaction is complete, the acidic solution is basified with ammonium hydroxide.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Visualizing the Relationships

Biosynthetic Pathway

The formation of this compound from macroline and pleiocarpamine represents a key step in the biosynthesis of complex bisindole alkaloids.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The process of obtaining and identifying this compound from its natural source involves a series of systematic steps.

Caption: Workflow for this compound isolation and characterization.

Conclusion

The intricate relationship between this compound, macroline, and pleiocarpamine offers a fascinating glimpse into the world of alkaloid biosynthesis and chemical synthesis. The ability to replicate the formation of the complex this compound molecule from its simpler precursors not only validates the proposed biosynthetic pathway but also opens avenues for the synthesis of novel analogs with potentially enhanced therapeutic properties. The cytotoxic and antiplasmodial activities exhibited by this compound underscore its importance as a lead compound for further investigation in drug development programs. This guide provides a foundational resource for researchers dedicated to exploring the full potential of these remarkable natural products.

References

- 1. Biomimetic synthesis of the bis-indole alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Activity of extracts and alkaloids of thai Alstonia species against human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant, Cytotoxicity, and Antiophidian Potential of Alstonia macrophylla Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

The Anticancer Potential of Bisindole Alkaloids: A Focus on Villalstonine and its Congeners

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisindole alkaloids represent a prominent class of natural products that have significantly impacted cancer chemotherapy. Landmark drugs such as vinblastine and vincristine have established the therapeutic potential of this structural motif. Villalstonine, a complex bisindole alkaloid isolated from Alstonia scholaris, is a member of this esteemed family and is associated with the traditional medicinal use of the plant for various ailments, including cancer. Despite the recognized anticancer properties of Alstonia scholaris extracts, which contain this compound, specific scientific literature detailing the isolated compound's anticancer activity, mechanism of action, and quantitative data is notably scarce. This technical guide provides a comprehensive overview of the anticancer potential of bisindole alkaloids, using well-characterized examples to illustrate the common mechanisms and experimental approaches. While direct data on this compound is limited, this document serves as a foundational resource for researchers interested in exploring its potential as a novel anticancer agent, by providing context from its chemical class and the plant from which it is derived.

Introduction to Bisindole Alkaloids in Oncology

Bisindole alkaloids are a large and structurally diverse family of natural products characterized by the presence of two indole moieties. Their discovery and development as anticancer agents have been a cornerstone of natural product-based drug discovery.[1][2] The bisindole moiety serves as a versatile pharmacophore, contributing to the potent and varied biological activities observed within this class.[1][2][3] Several bisindole alkaloids, including vinorelbine and vinblastine, are approved for clinical use, underscoring their significance in cancer treatment.[1][4] These compounds can overcome drug resistance, improve efficacy, and potentially reduce side effects.[1] The anticancer effects of bisindole alkaloids are often attributed to their ability to impede the cell cycle, inhibit cell proliferation, and induce programmed cell death (apoptosis) and autophagy.[5][6]

This compound: An Enigmatic Bisindole Alkaloid

Quantitative Analysis of Anticancer Activity: A Look at the Broader Class

Due to the lack of specific data for this compound, this section presents a summary of the in vitro cytotoxic activity of the alkaloid fraction of Alstonia scholaris, which contains this compound, against various human cancer cell lines. This provides an insight into the potential potency of its constituents.

Table 1: In Vitro Cytotoxicity of Alstonia scholaris Alkaloid Fraction (ASERS) [2]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Carcinoma | 5.53 |

| HepG2 | Hepatocellular Carcinoma | 25 |

| HL-60 | Promyelocytic Leukemia | 11.16 |

| KB | Nasopharyngeal Carcinoma | 10 |

| MCF-7 | Breast Adenocarcinoma | 29.76 |

Mechanisms of Anticancer Action: Insights from Bisindole Alkaloids

The anticancer activity of bisindole alkaloids is multifaceted, often involving the modulation of critical cellular processes and signaling pathways.[5][8]

Cell Cycle Arrest

A common mechanism of action for many anticancer agents, including bisindole alkaloids, is the disruption of the cell cycle.[5][9][10] By arresting cancer cells at specific phases of the cell cycle, these compounds prevent their proliferation. For example, some alkaloids can induce a G2/M phase arrest, a critical checkpoint before mitosis.[11]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many bisindole alkaloids exert their anticancer effects by triggering apoptotic pathways.[12][13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[13]

Modulation of Signaling Pathways

Bisindole alkaloids can interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/Akt/mTOR pathways.[5][6] These pathways play a central role in regulating cell growth, proliferation, survival, and angiogenesis. By inhibiting these pathways, bisindole alkaloids can effectively halt tumor progression.

Experimental Protocols for Anticancer Evaluation

The following are detailed methodologies for key experiments typically employed in the evaluation of the anticancer potential of natural products like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4 × 10³ to 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then calculated.[14]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.[14]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often implicated in the anticancer effects of bisindole alkaloids.

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Caption: The PI3K/Akt/mTOR signaling pathway and a putative inhibitory point for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of natural products for anticancer activity.

Caption: A generalized workflow for anticancer drug discovery from natural products.

Conclusion and Future Directions

Bisindole alkaloids remain a fertile ground for the discovery of novel anticancer agents. The clinical success of early members of this class provides a strong rationale for the continued investigation of new structural variants. This compound, as a key constituent of the medicinally important plant Alstonia scholaris, represents a compelling yet underexplored candidate. The potent anticancer activity of A. scholaris extracts suggests that its individual components, including this compound, warrant dedicated investigation.

Future research should prioritize the isolation of this compound in sufficient quantities for comprehensive biological evaluation. Key research objectives should include:

-

In Vitro Cytotoxicity Screening: Determination of IC50 values against a broad panel of human cancer cell lines.

-

Mechanistic Studies: Elucidation of the specific cellular and molecular targets of this compound, including its effects on cell cycle progression, apoptosis induction, and key cancer-related signaling pathways.

-

In Vivo Efficacy: Evaluation of the antitumor activity of this compound in relevant animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features for optimal anticancer activity and to develop more potent and selective derivatives.

A thorough investigation of this compound holds the promise of uncovering a novel lead compound for the development of the next generation of bisindole alkaloid-based anticancer drugs. This technical guide provides the necessary foundational knowledge and experimental framework to embark on this important area of research.

References

- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 7. Integrated virtual and experimental screening of natural products as potential anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Villalstonine: A Comprehensive Technical Guide on its Antiplasmodial and Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Villalstonine, an indole alkaloid isolated from plants of the Alstonia genus, has demonstrated promising antiplasmodial activity in vitro. This technical guide provides an in-depth overview of the current state of knowledge regarding the antiplasmodial and antimalarial properties of this compound. It consolidates quantitative data on its in vitro efficacy, details the experimental protocols for its evaluation, and explores its hypothesized mechanism of action, including its potential interaction with the mitochondrial protein PfMPV17. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of new therapeutic strategies against malaria.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, underscores the critical need for new antimalarial drugs. Natural products have historically been a rich source of chemotherapeutic agents, with quinine and artemisinin being prime examples. This compound, also known as alstonine, is a bisindole alkaloid found in several species of the Alstonia genus, which has a long history of use in traditional medicine for treating fever and other ailments. Recent scientific investigations have focused on validating the antiplasmodial properties of this compound, revealing its potent in vitro activity against various strains of P. falciparum. This guide synthesizes the available scientific data to provide a comprehensive technical overview of this compound as a potential antimalarial lead compound.

In Vitro Antiplasmodial Activity

This compound has demonstrated significant activity against the erythrocytic stages of P. falciparum in various in vitro assays. A notable characteristic of this compound is its "slow-action" profile, exhibiting significantly greater potency in longer-duration assays (72-96 hours) compared to standard 48-hour assays. This suggests a mechanism of action distinct from many rapidly acting antimalarials.

Quantitative Data

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against different P. falciparum strains and its cytotoxicity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum Strains

| P. falciparum Strain | Assay Duration (hours) | IC50 (µM) | Reference |

| 3D7 (drug-sensitive) | 72 | 0.17 | [1] |

| 3D7 (drug-sensitive) | 96 | 0.17 | [1] |

| Dd2 (chloroquine-resistant) | 72 | 0.12 | [1] |

| Dd2 (chloroquine-resistant) | 96 | 0.12 | [1] |

| C2B (atovaquone-resistant) | 72 | 0.18 | [1] |

| C2B (atovaquone-resistant) | 96 | 0.18 | [1] |

| FCR3 (cycloguanil-resistant) | 72 | 0.06 | [1] |

| FCR3 (cycloguanil-resistant) | 96 | 0.06 | [1] |

| K1 (chloroquine-resistant) | 48 | >30 | [1] |

| D6 | 72 | 0.048 | [1] |

| W2 | 72 | 0.109 | [1] |

Table 2: In Vitro Antiplasmodial Activity of this compound against Plasmodium knowlesi

| P. knowlesi Strain | Assay Duration (hours) | IC50 (µM) | Reference |

| A1-H.1 | 48 | ~1 | [1] |

Table 3: Cytotoxicity and Selectivity Index of this compound

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| Neonatal Foreskin Fibroblasts (NFF) | >200 | >1111 | [1] |

| Human Embryonic Kidney (HEK293) | >200 | >1111 | [1] |

| Selectivity Index (SI) = IC50 in human cell line / IC50 in P. falciparum 3D7 (72h) |

In Vivo Antimalarial Activity

Currently, there is a notable lack of published data on the in vivo efficacy of purified this compound in animal models of malaria. While one study mentions that alstonine demonstrated in vivo antimalarial activity, it refers to an older study from 1990 which evaluated extracts of Alstonia scholaris and found them to be devoid of significant activity in mice, although a dose-dependent improvement in the condition of the animals was observed.[2][3]

However, studies on crude extracts of Alstonia boonei, a known source of this compound, have shown promising in vivo antimalarial effects. A study on the aqueous, methanol, and chloroform extracts of A. boonei stem bark against Plasmodium berghei in mice demonstrated significant, dose-dependent antimalarial activity.[4] The methanol extract, at a dose of 500 mg/kg, showed the highest activity (99.68% suppression) on day 3 post-infection.[4] Another study on the ethanolic leaf extract of A. boonei also reported a marked anti-malarial effect in both suppressive and curative tests in P. berghei-infected mice.[5]

These findings suggest that the plant source of this compound possesses in vivo antimalarial properties, but further studies using the purified compound are imperative to establish its efficacy and pharmacokinetic profile.

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for the isolation of alkaloids, including this compound, from the stem bark of Alstonia boonei.

In Vitro Antiplasmodial Assay ([3H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

-

Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Setup: In a 96-well plate, parasitized erythrocytes are incubated with the different concentrations of this compound. Control wells with no drug and with a known antimalarial drug are included.

-

Radiolabeling: [3H]-hypoxanthine is added to each well.

-

Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

In Vivo Antimalarial Assay (Peter's 4-Day Suppressive Test)

This standard test evaluates the schizonticidal activity of a compound in a murine malaria model.

-

Animal Model: Swiss albino mice are used.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Drug Administration: The test compound (in this case, hypothetically this compound) is administered orally or subcutaneously to the mice for four consecutive days, starting a few hours after infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

-

Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Calculation of Suppression: The average parasitemia in the control group is taken as 100%, and the percentage suppression of parasitemia for the treated groups is calculated.

Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against human cell lines is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Mechanism of Action

The precise mechanism of action of this compound against Plasmodium is not yet fully elucidated. However, recent studies involving in vitro evolution of resistance have provided significant insights into its potential molecular target.

P. falciparum parasites with induced resistance to this compound were found to have a mutation in the gene encoding a putative inner-mitochondrial membrane protein known as PfMPV17.[6] The introduction of this specific mutation (A318P) into the PfMPV17 gene of wild-type parasites resulted in reduced sensitivity to this compound, strongly suggesting that PfMPV17 is linked to its mechanism of action.[6]

In other organisms, the loss of the MPV17 protein has been associated with impaired activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is linked to the mitochondrial electron transport chain.[7][8] This suggests that this compound's action may be related to the disruption of mitochondrial function and/or pyrimidine synthesis in the parasite.[7] Further supporting this hypothesis, a transgenic P. falciparum line resistant to atovaquone (a mitochondrial electron transport chain inhibitor) also showed reduced sensitivity to this compound.[6]

The following diagram illustrates the hypothesized mechanism of action of this compound based on the available evidence.

References

- 1. Antimalarial activity of crude extracts from Brazilian plants studied in vivo in Plasmodium berghei-infected mice and in vitro against Plasmodium falciparum in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary evaluation of extracts of Alstonia scholaris bark for in vivo antimalarial activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] In vivo Anti-plasmodial activity of ethanolic leaf extract of Alstonia boonie (Ewe ahun) and its effect onHematological parameters of Swiss albino mice infected with Plasmodium berghei NK 65 | Semantic Scholar [semanticscholar.org]

- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inner-mitochondrial membrane protein PfMPV17 is linked to P. falciparum in vitro resistance to the indoloquinolizidine alkaloid alstonine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.regionh.dk [research.regionh.dk]

Unraveling the Intricate Stereochemistry of Villalstonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Villalstonine, a complex bisindole alkaloid, has garnered significant attention within the scientific community due to its intricate molecular architecture and potential pharmacological activities. As a member of the Alstonia alkaloids, its structural complexity presents a formidable challenge in the realm of natural product chemistry. A thorough understanding of its three-dimensional structure, or stereochemistry, is paramount for elucidating its biosynthetic pathways, developing synthetic strategies, and understanding its interaction with biological targets. This technical guide provides an in-depth analysis of the stereochemistry of this compound, supported by available spectroscopic and crystallographic data, to serve as a comprehensive resource for professionals in research and drug development.

The Stereochemical Core of this compound

This compound is biosynthetically derived from the coupling of two other indole alkaloids: (+)-pleiocarpamine and macroline.[1][2] The inherent chirality of these precursors dictates the absolute and relative stereochemistry of the final this compound molecule. The IUPAC name for (+)-pleiocarpamine, methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate, precisely defines the configuration of its stereocenters.[3] Similarly, the stereochemistry of macroline has been established through total synthesis efforts.[4][5][6]

The definitive elucidation of this compound's stereochemistry was achieved through X-ray crystallography. An early study by Nordman and Kumra provided the foundational crystallographic data that confirmed the molecule's complex three-dimensional arrangement. This analysis was crucial in assigning the absolute configuration of all stereogenic centers within the this compound core.

Quantitative Stereochemical Data

| Compound | Specific Rotation ([α]D) | Solvent | Reference |

| This compound | Data not available in searched literature | ||

| (+)-Pleiocarpamine | +127° | Chloroform | [3] (Implied by name) |

Note: The specific rotation for this compound is not consistently reported in the readily available scientific literature. Researchers are encouraged to consult the primary publication by Nordman and Kumra for detailed crystallographic data.

Experimental Protocols

X-ray Crystallography of this compound

The determination of the absolute stereochemistry of this compound relies on single-crystal X-ray diffraction. The general protocol for such an analysis involves the following key steps:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often a process of trial and error, involving slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson function). This allows for the generation of an initial electron density map.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data to produce a final, accurate molecular model. The absolute configuration is typically determined using anomalous dispersion effects, often by including a heavy atom in the crystal structure or using specific wavelengths of X-rays.

For the specific experimental conditions used in the original structure determination of this compound, it is essential to refer to the 1965 publication by C. E. Nordman and S. K. Kumra in the Journal of the American Chemical Society.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and relative stereochemistry of complex molecules like this compound.

-

Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To identify the chemical environment and coupling of protons.

-

¹³C NMR: To identify the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): To establish proton-proton and proton-carbon correlations, which helps in assigning signals and determining through-space proximities of atoms, providing crucial information about relative stereochemistry.

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to piece together the molecular structure and infer the relative orientation of substituents.

While a complete, assigned NMR data table for this compound is not compiled here, the primary literature on its isolation and synthesis will contain detailed spectral data.

Visualization of Stereochemical Relationships

The following diagram illustrates the biosynthetic and structural relationship between this compound and its precursors, highlighting the transfer of stereochemical information.

References

Methodological & Application

Biomimetic Synthesis of Villalstonine from Monomeric Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villalstonine, a complex bisindole alkaloid, has garnered significant interest due to its potential pharmacological activities. This document provides a detailed protocol for the biomimetic synthesis of this compound from its monomeric precursors, macroline and pleiocarpamine. This approach, pioneered by Burke, Cook, and Le Quesne, mimics the proposed biosynthetic pathway, offering an efficient route to this intricate natural product.[1][2][3] The synthesis involves the acid-catalyzed coupling of the two monomeric units in an aqueous medium. This application note includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow to aid in the successful replication of this biomimetic synthesis.

Introduction

Bisindole alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant biological activities. This compound, isolated from various Alstonia species, is a prime example, constructed from two distinct monomeric indole alkaloid units: macroline and pleiocarpamine. The development of a biomimetic synthesis is a crucial step in understanding the natural formation of such complex molecules and provides a valuable tool for accessing sufficient quantities for further biological evaluation. The key transformation in this synthesis is the acid-promoted reaction between macroline and pleiocarpamine, which proceeds at room temperature in an aqueous acidic environment.[1]

Data Presentation

Table 1: Reaction Parameters for the Biomimetic Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | (+)-Macroline, (+)-Pleiocarpamine | [1][2] |

| Solvent | Aqueous Hydrochloric Acid | [1] |

| Acid Concentration | 0.2 N HCl | [4] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Not explicitly stated, typical for similar reactions: 12-24 h | |

| Yield | Reported as a successful coupling, specific yield % not available in abstracts | [1][4] |

Table 2: Spectroscopic Data for Synthetic this compound

| Spectroscopic Technique | Key Signals/Characteristics | Reference from Original Publication |

| ¹H NMR | [Data to be extracted from Burke, Cook, and Le Quesne, 1973] | J. Am. Chem. Soc. 1973, 95, 2, 546–552 |

| ¹³C NMR | [Data to be extracted from Burke, Cook, and Le Quesne, 1973] | J. Am. Chem. Soc. 1973, 95, 2, 546–552 |

| Mass Spectrometry (MS) | [Data to be extracted from Burke, Cook, and Le Quesne, 1973] | J. Am. Chem. Soc. 1973, 95, 2, 546–552 |

| Infrared (IR) | [Data to be extracted from Burke, Cook, and Le Quesne, 1973] | J. Am. Chem. Soc. 1973, 95, 2, 546–552 |

| UV-Vis Spectroscopy | [Data to be extracted from Burke, Cook, and Le Quesne, 1973] | J. Am. Chem. Soc. 1973, 95, 2, 546–552 |

Experimental Protocols

Materials and Reagents

-

(+)-Macroline

-

(+)-Pleiocarpamine

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Protocol for the Biomimetic Synthesis of this compound

-

Preparation of the Acidic Solution: Prepare a 0.2 N aqueous solution of hydrochloric acid. This can be done by diluting concentrated HCl with deionized water.

-

Dissolution of Precursors: In a round-bottom flask, dissolve equimolar amounts of (+)-macroline and (+)-pleiocarpamine in the 0.2 N aqueous HCl solution. The concentration of the reactants should be determined based on the original publication's experimental details.

-

Reaction: Stir the solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until completion.

-

Workup:

-

Once the reaction is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate with increasing polarity, potentially with a small percentage of methanol or triethylamine for better elution of the alkaloids).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent to yield pure this compound.

-

-

Characterization:

-

Characterize the purified this compound using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis) and compare the obtained data with the reported values for this compound to confirm its identity and purity.

-

Visualizations

Caption: Biomimetic synthesis of this compound from its monomeric precursors.

References

- 1. Biomimetic synthesis of the bis-indole alkaloid this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants [ouci.dntb.gov.ua]

Total Synthesis Strategies for Villalstonine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for the complex bisindole alkaloid, Villalstonine. The primary focus is on the biomimetic approach, which involves the coupling of two monomeric indole alkaloid precursors, (+)-Pleiocarpamine and (+)-Macroline. This approach is currently the most established and convergent strategy for the synthesis of this compound.

Application Notes

The total synthesis of this compound is a significant challenge in organic chemistry due to its complex polycyclic structure, multiple stereocenters, and the presence of two indole moieties. A successful total synthesis provides a renewable source of the natural product for biological studies and allows for the generation of analogs for structure-activity relationship (SAR) studies, which are crucial for drug development.

The biomimetic strategy, pioneered by the research groups of Le Quesne and Cook, offers an elegant and efficient route to this compound.[1][2][3] This approach mimics the proposed biosynthetic pathway of the natural product, where two monomeric alkaloids, Pleiocarpamine and Macroline, are coupled to form the bisindole structure.[1][3] The key advantages of this strategy include its convergence, stereospecificity, and the ability to leverage existing synthetic routes for the monomeric precursors.

The synthesis of the required monomers, (+)-Pleiocarpamine and (+)-Macroline, are themselves significant synthetic undertakings. Various enantioselective total syntheses of these precursors have been reported, often starting from chiral pool materials like D-(+)-tryptophan. The efficiency of the overall synthesis of this compound is therefore dependent on the efficiency of the syntheses of these key fragments.

Retrosynthetic Analysis of this compound

The retrosynthesis of this compound via the biomimetic approach is illustrated below. The primary disconnection breaks the bond between the two monomeric units, leading back to (+)-Pleiocarpamine and (+)-Macroline.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

I. Biomimetic Coupling of (+)-Pleiocarpamine and (+)-Macroline to this compound

This protocol is based on the biomimetic synthesis developed by Burke, Cook, and Le Quesne.[2]

Materials:

-

(+)-Pleiocarpamine

-

(+)-Macroline

-

0.2 N Hydrochloric Acid (aq.)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Equimolar amounts of (+)-Pleiocarpamine and (+)-Macroline are dissolved in a minimal amount of 0.2 N aqueous hydrochloric acid at room temperature.

-

The reaction mixture is stirred at room temperature for a specified period (typically several hours to a day), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.